molecular formula C16H13N3O3S3 B12122587 4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide

4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide

Cat. No.: B12122587
M. Wt: 391.5 g/mol
InChI Key: QUQSVWJJJRJGLK-UVTDQMKNSA-N
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Description

4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound also contains a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with a thiazolidinone derivative in the presence of a base. The reaction conditions often include solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound’s thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group may also play a role in binding to target proteins, affecting their function. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to 4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide include other benzenesulfonamides and thiazolidinone derivatives. These compounds share structural features but may differ in their specific substituents and functional groups. For example:

Properties

Molecular Formula

C16H13N3O3S3

Molecular Weight

391.5 g/mol

IUPAC Name

4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C16H13N3O3S3/c1-11-5-7-13(8-6-11)25(21,22)18-19-15(20)14(24-16(19)23)10-12-4-2-3-9-17-12/h2-10,18H,1H3/b14-10-

InChI Key

QUQSVWJJJRJGLK-UVTDQMKNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC3=CC=CC=N3)SC2=S

Origin of Product

United States

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